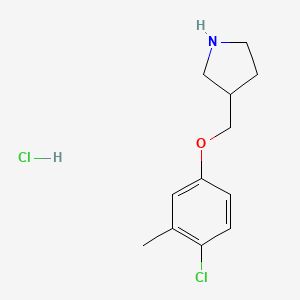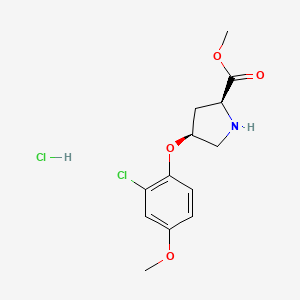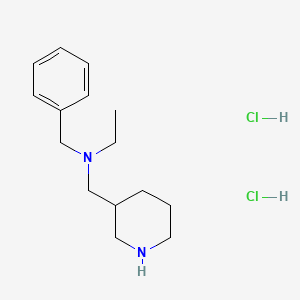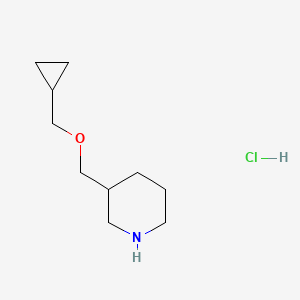
N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine
Overview
Description
N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine is a useful research compound. Its molecular formula is C14H19F3N2O and its molecular weight is 288.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Research has explored various synthesis techniques for compounds structurally related to N1-Methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine. For instance, the synthesis of related p-aminobenzoic acid diamides involved acylation of various amines and specific reactions leading to the formation of diamides (Agekyan & Mkryan, 2015). Another study detailed a practical synthesis method for an orally active CCR5 antagonist, showcasing the versatility and applicability of similar compounds in medicinal chemistry (Ikemoto et al., 2005).
Crystal and Molecular Structures
The crystal and molecular structures of compounds structurally related to N1-Methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine have been studied, revealing intricate details about their molecular configurations and potential for further applications. For example, a study analyzed the molecular and crystal structures of macrocyclic ligands with a focus on intramolecular hydrogen bonds, hinting at the complex chemistry and potential applications of these compounds (Cindrić et al., 2005).
Functional Applications
Corrosion Inhibition
There's evidence suggesting that compounds similar in structure to N1-Methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine can act as corrosion inhibitors. A study utilizing density functional theory (DFT) examined bipyrazolic-type organic compounds, indicating their potential as effective corrosion inhibitors, which could hint at similar properties for N1-Methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine (Wang et al., 2006).
properties
IUPAC Name |
1-N-methyl-1-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-19(9-10-4-6-20-7-5-10)13-3-2-11(8-12(13)18)14(15,16)17/h2-3,8,10H,4-7,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOPKEYZHMBKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424592.png)

![4-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1424598.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1424599.png)



![Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1424608.png)

![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1424611.png)
![3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424612.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1424613.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1424614.png)
